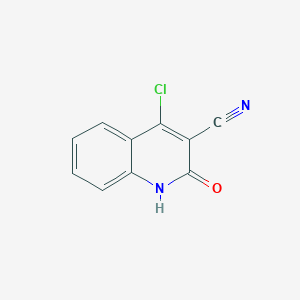

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

4-chloro-2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-9-6-3-1-2-4-8(6)13-10(14)7(9)5-12/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMUCZTOBYSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680210-85-9 | |

| Record name | 4-Chloro-1,2-dihydro-2-oxoquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile chemical properties

An In-depth Technical Guide to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Properties, Synthesis, and Reactivity

Introduction: A Versatile Heterocyclic Building Block

This compound is a synthetically valuable heterocyclic compound built upon the quinolin-2(1H)-one (also known as 2-quinolone or carbostyril) scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules.[1] The unique arrangement of a chlorine atom at the 4-position and a nitrile group at the 3-position renders this molecule an exceptionally versatile precursor for the synthesis of a diverse array of more complex heterocyclic systems. The electron-withdrawing nature of the adjacent carbonyl and nitrile groups significantly activates the C4-chloro substituent for nucleophilic displacement, making it the focal point of its chemical reactivity and the primary reason for its utility in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and core reactivity, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic workflows.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClN₂O | [2] |

| Molecular Weight | 204.61 g/mol | [2] |

| CAS Number | 33899-70-6 (representative) | N/A |

| Appearance | Typically an off-white to light yellow solid | General Observation |

| Hazard Codes | Xi (Irritant) | [2] |

Spectroscopic Signature:

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong, distinct absorption bands corresponding to its key functional groups. A sharp peak is expected around 2220-2240 cm⁻¹ for the C≡N (nitrile) stretch. A strong absorption between 1650-1680 cm⁻¹ corresponds to the C=O (amide carbonyl) stretch of the quinolinone ring. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, and a band for the C-Cl bond can be found in the fingerprint region, typically below 800 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum would show a broad singlet in the downfield region (typically >11 ppm) for the N-H proton of the lactam. The four protons on the fused benzene ring would appear as a complex multiplet system between 7.0-8.5 ppm .

-

¹³C-NMR: Key signals would include the nitrile carbon (C≡N) around 115-120 ppm , the carbonyl carbon (C=O) around 160-165 ppm , and the carbons of the benzene ring between 115-140 ppm . The carbons at C3 and C4, bearing the nitrile and chloro groups respectively, would also have distinct chemical shifts influenced by these substituents.

-

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic molecular ion peak (M⁺) cluster at m/z 204 and 206, with an approximate intensity ratio of 3:1. This isotopic pattern is the definitive signature of a molecule containing one chlorine atom.

Synthesis: A Standardized Protocol

The most common and efficient synthesis of this compound involves the chlorination of its 4-hydroxy precursor, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The causality behind this choice lies in the need for a potent chlorinating agent to replace the hydroxyl group on the electron-deficient quinolinone ring. Phosphoryl chloride (POCl₃) is the reagent of choice due to its high reactivity and efficacy in this type of transformation.

Experimental Protocol: Chlorination of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

This protocol is a self-validating system, where reaction completion can be monitored, and the product can be isolated and purified using standard laboratory techniques.

-

Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1 equivalent) to the flask.

-

Reaction Setup: Carefully add phosphoryl chloride (POCl₃) (5-10 equivalents) to the flask. A few drops of a tertiary amine base like triethylamine or N,N-dimethylformamide (DMF) can be added to catalyze the reaction.[3]

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure this compound.

Caption: Key nucleophilic substitution pathways.

Applications in Drug Discovery

The 2-oxo-quinoline core is a cornerstone of modern medicinal chemistry, with derivatives showing a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. [1][4]this compound serves as a high-value intermediate, providing a direct route to novel chemical entities for drug screening libraries.

The functionalization at the C4 position is often crucial for biological activity. [5]By replacing the chloro group with carefully chosen moieties, researchers can fine-tune a molecule's properties, such as its ability to bind to a specific enzyme or receptor. For example, the introduction of substituted amine side chains at C4 has been a successful strategy in developing antimalarial agents based on the related 4-aminoquinoline scaffold. [5]The incorporation of chlorine itself into the final drug molecule is also a well-established strategy in medicinal chemistry to enhance metabolic stability or binding affinity. [6]Therefore, derivatives synthesized from this chloro-intermediate are promising candidates for a multitude of therapeutic targets.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in organic synthesis and medicinal chemistry. Its straightforward synthesis and, most importantly, the predictable and highly efficient nucleophilic aromatic substitution at the C4 position, make it an invaluable tool for researchers. The ability to easily generate diverse libraries of 4-substituted quinolinones provides a robust pipeline for the discovery of new therapeutic agents and advanced materials.

References

-

El-Sayed, W. A., Ali, O. M., & Abbas, H. S. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1233. [Link]

-

Al-Awadhi, H., Abdel-Khalik, M. M., & Elnagdi, M. H. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]

-

El-Sayed, W. A., Ali, O. M., & Abbas, H. S. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]

-

Muscia, G. C., et al. (2014). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health. [Link]

-

Al-Awadhi, H., Abdel-Khalik, M. M., & Elnagdi, M. H. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

-

ResearchGate. (2013). One-Step Multicomponent Synthesis of 2-Oxo-Quinolin-3-yl-Dihydropyrimidinone and 2-oxo-1, 2-Dihydroquinolin-3-yl-tetrahydroquinazolinedione Derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. PubChem. [Link]

-

Kim, J. Y., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health. [Link]

-

Betancourt-Jiménez, D., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica. [Link]

-

ResearchGate. (2009). 4-Hydroxyquinol-2-ones. 87. Unusual Synthesis of 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Pyridylamides. ResearchGate. [Link]

-

Muscia, G., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

-

Li-qian, S. (2006). Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Semantic Scholar. [Link]

-

Al-Hiari, Y. M., et al. (2007). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted HexahydroT[7][8]hiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. National Institutes of Health. [Link]

-

Zhonghan. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Zhonghan. [Link]

- Google Patents. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

-

PubChemLite. (n.d.). Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (C12H10ClNO3). PubChemLite. [Link]

-

ResearchGate. (2009). 4-hydroxy-2-quinolones 151. Reaction of 4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with p-toluenesulfonylhydrazide. ResearchGate. [Link]

-

Abdel-Gawad, H., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. National Institutes of Health. [Link]

-

Brieflands. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Brieflands. [Link]

-

Ilardi, E. A., & Stivala, C. E. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. PubChem. [Link]

Sources

- 1. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. brieflands.com [brieflands.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Oxo-1,2-dihydroquinoline-3-carbonitrile | 36926-82-6 | LBA92682 [biosynth.com]

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its versatile structure has been extensively explored by medicinal chemists, leading to the development of drugs with antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific derivative, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a molecule whose precise mechanism of action has not yet been fully elucidated in scientific literature. However, by examining its distinct structural features—the 4-chloro substituent, the 2-oxo (quinolone) core, and the 3-carbonitrile group—we can infer a set of putative mechanisms based on the established activities of closely related analogues. This document will serve as an in-depth technical exploration of these potential biological activities, providing a scientifically grounded framework for researchers, scientists, and drug development professionals. We will delve into potential antibacterial and anticancer pathways, propose structure-activity relationships, and outline a comprehensive experimental plan to validate these hypotheses.

Chapter 1: The Quinoline Core: A Foundation for Diverse Bioactivity

The quinoline ring system is a cornerstone in the development of therapeutic agents.[4] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects. This versatility stems from the scaffold's ability to be functionalized at various positions, allowing for the fine-tuning of its biological and pharmacological properties.[2][6] Quinoline-based compounds have been successfully developed as antibacterial agents (fluoroquinolones), antimalarials (chloroquine), and a growing number of anticancer therapeutics.[2][7] The mechanisms through which these derivatives exert their effects are varied and include inhibition of crucial enzymes like DNA gyrase and topoisomerase, modulation of protein kinases involved in cell signaling, disruption of tubulin polymerization, and induction of programmed cell death (apoptosis).[4][8] This inherent bioactivity of the quinoline core provides a strong rationale for investigating the therapeutic potential of novel derivatives like this compound.

Chapter 2: Putative Antibacterial Mechanism of Action: Targeting DNA Gyrase

A significant class of quinoline-based antibacterial agents, the fluoroquinolones, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial therapy.[10][12] The common structural features required for this activity include a bicyclic skeleton with a keto group at position 4 and a carboxylic acid at position 3.[10]

While this compound possesses a 2-oxo group instead of the typical 4-oxo, and a carbonitrile instead of a carboxylic acid at position 3, the overall quinolone scaffold suggests that DNA gyrase remains a plausible target. The carbonitrile group is also found in other bioactive quinoline derivatives with antimicrobial properties.[1][6] It is hypothesized that the molecule could bind to the DNA-gyrase complex, trapping the enzyme in its cleaved-complex state and leading to double-stranded DNA breaks and subsequent bacterial cell death.[10] The 4-chloro substituent may further enhance this activity, as halogenation at various positions of the quinoline ring is a common strategy in the development of potent antibacterial agents.[13]

Proposed Interaction with DNA Gyrase

The proposed mechanism involves the stabilization of the covalent complex formed between DNA gyrase and DNA. By intercalating into the DNA at the site of cleavage, the quinolone core prevents the re-ligation of the DNA strands, leading to the accumulation of lethal double-strand breaks.

Chapter 3: Putative Anticancer Mechanisms of Action

The quinoline scaffold is prevalent in a multitude of compounds investigated for their anticancer properties.[4][8] Derivatives have been shown to act through several mechanisms, including the inhibition of key signaling proteins, induction of apoptosis, and cell cycle arrest.[8][14] Based on its structural components, this compound is likely to exhibit pleiotropic anticancer effects.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that control cell growth, proliferation, and angiogenesis.[15][16] Dysregulation of RTK activity is a hallmark of many cancers.

-

VEGFR Inhibition: The vascular endothelial growth factor receptor (VEGFR), particularly VEGFR-2, is a key player in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[17][18] Several quinoline-based molecules, such as lenvatinib, are potent VEGFR inhibitors.[19][20] It is plausible that this compound could bind to the ATP-binding site of VEGFR-2, inhibiting its autophosphorylation and blocking downstream signaling.[17][21]

-

c-Met Inhibition: The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is another RTK implicated in tumor progression and metastasis.[22] The 2-oxo-1,2-dihydroquinoline (or quinolin-2-one) scaffold is a key structural feature of several potent c-Met kinase inhibitors.[23] Given that the target compound contains this core structure, it is a strong candidate for a c-Met inhibitor.[23][24]

Modulation of Intracellular Signaling Pathways

Inhibition of RTKs like VEGFR and c-Met directly impacts downstream intracellular signaling cascades critical for cancer cell survival and proliferation.[24]

-

PI3K/Akt/mTOR Pathway: This is one of the most frequently dysregulated pathways in human cancer, controlling cell growth, survival, and metabolism.[25][26][27] Quinoline derivatives have been shown to disrupt this pathway, often leading to decreased proliferation and apoptosis.[25][28][29] By inhibiting an upstream RTK, this compound would likely suppress the phosphorylation and activation of PI3K, Akt, and mTOR.[25]

-

Ras/Raf/MEK Pathway: This pathway is also activated by RTKs and plays a central role in regulating cell proliferation.[16] Inhibition of this cascade is another potential downstream effect of the target compound's activity on RTKs.

Below is a diagram illustrating the potential points of intervention for quinoline derivatives within the PI3K/Akt/mTOR signaling pathway.

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway.

Induction of Apoptosis

A key outcome of effective cancer therapy is the induction of apoptosis, or programmed cell death. Numerous quinoline derivatives have been demonstrated to be potent inducers of apoptosis.[14][30][31][32] This process is often triggered by the inhibition of pro-survival signaling pathways (like PI3K/Akt) and involves the activation of a cascade of enzymes called caspases.[33][34] Representative 2-oxo-quinoline derivatives have been shown to induce apoptosis accompanied by an increase in intracellular reactive oxygen species (ROS).[35][36] It is highly probable that this compound induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, characterized by changes in the Bax/Bcl-2 ratio and activation of caspase-3.[33]

Cell Cycle Arrest

In addition to inducing cell death, anticancer agents can halt the proliferation of cancer cells by causing cell cycle arrest. Quinoline-based compounds frequently cause arrest at the G2/M phase of the cell cycle.[14][35][36][37] This prevents the cells from dividing and can ultimately lead to apoptosis. The mechanism can involve the inhibition of key cell cycle regulators like Cell Division Cycle (CDC) phosphatases.[38] Given the prevalence of this activity among related compounds, G2/M arrest is a probable outcome of treating cancer cells with this compound.

Chapter 4: Structure-Activity Relationship (SAR) Analysis

The specific biological activity of the target compound can be inferred from its constituent chemical groups:

-

4-Chloro Group: The presence of a chlorine atom at the 4-position is a common feature in many bioactive quinolines. It is known to contribute to both antimalarial and antibacterial activity and can enhance the anticancer properties of the scaffold.[7][13][39]

-

2-Oxo (Quinolone) Group: This feature is integral to the activity of many kinase inhibitors, particularly those targeting c-Met.[23] It also forms the core of compounds that induce apoptosis and cell cycle arrest.[35][36]

-

3-Carbonitrile Group: While the carboxylic acid group at position 3 is classic for DNA gyrase inhibitors, the carbonitrile moiety is present in various quinoline derivatives with reported antibacterial activity.[1][6] Its contribution to anticancer activity is an area that warrants further investigation.

Chapter 5: Proposed Experimental Validation

Caption: Proposed workflow for experimental validation.

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

-

Objective: To determine if the compound inhibits the supercoiling activity of bacterial DNA gyrase.

-

Methodology:

-

Purify DNA gyrase (subunits A and B) from a relevant bacterial strain (e.g., S. aureus or E. coli).[40]

-

Set up reaction mixtures containing relaxed plasmid DNA (e.g., pBR322), ATP, purified DNA gyrase, and varying concentrations of the test compound. A known gyrase inhibitor (e.g., Ciprofloxacin) will be used as a positive control.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

-

Quantify the amount of supercoiled DNA in each lane. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.[40]

-

Protocol 2: In Vitro Kinase Inhibition Assays (VEGFR-2, c-Met)

-

Objective: To measure the direct inhibitory effect of the compound on key receptor tyrosine kinases.

-

Methodology:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

In a multi-well plate, combine recombinant human VEGFR-2 or c-Met kinase, a suitable substrate peptide, ATP, and serial dilutions of the test compound. A known inhibitor (e.g., Lenvatinib for VEGFR-2, Cabozantinib for c-Met) will serve as a positive control.

-

Incubate at room temperature to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence. A lower signal indicates greater kinase inhibition. Calculate IC50 values.

-

Protocol 3: Cell Viability and Apoptosis Assays

-

Objective: To assess the compound's cytotoxicity and its ability to induce apoptosis in cancer cell lines (e.g., a gastric cancer line like MKN-45 or a lung cancer line like A549).

-

Methodology (MTT Assay for Viability):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm. Calculate the IC50 value, the concentration that reduces cell viability by 50%.

-

-

Methodology (Annexin V-FITC/PI Staining for Apoptosis):

-

Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell population using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

-

Protocol 4: Cell Cycle Analysis using Flow Cytometry

-

Objective: To determine the effect of the compound on cell cycle distribution.

-

Methodology:

-

Treat cancer cells with the IC50 concentration of the compound for 24 hours.

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Wash the fixed cells and treat with RNase A.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol 5: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

-

Objective: To confirm the inhibition of the PI3K/Akt/mTOR signaling pathway.

-

Rationale: Probing for the phosphorylated (activated) forms of key proteins in the pathway provides direct evidence of signaling inhibition.

-

Methodology:

-

Treat cancer cells with the test compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells to extract total protein.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), total mTOR, and a loading control (e.g., GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

-

Conclusion

While the specific mechanism of action for this compound is not yet defined, its chemical architecture strongly suggests a profile of potent biological activity. Based on extensive literature on related quinoline and quinolone derivatives, this compound is putatively a multi-target agent. Its potential to act as an antibacterial by inhibiting DNA gyrase and as an anticancer agent through the inhibition of key receptor tyrosine kinases (VEGFR, c-Met), subsequent disruption of crucial signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest is significant. The proposed structure-activity relationships provide a rationale for these hypotheses. The comprehensive experimental plan laid out in this guide offers a clear and robust pathway to systematically investigate and validate these putative mechanisms, paving the way for the potential development of a novel therapeutic agent.

References

Please note: The following is a consolidated list of references synthesized from the search results provided.

- Ibrahim, T. S., Hawwas, M. M., Malebari, A. M., Taher, E. S., Omar, A. M., Neamatallah, T., Abdel-Sami, Z. K., Martin, K., & Elshaier, Y. A. M. M. (n.d.). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Anonymous. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Anonymous. (2016). Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. Bioorganic & Medicinal Chemistry Letters.

- Anonymous. (n.d.). DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells. PubMed.

- Anonymous. (n.d.). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI.

- Anonymous. (n.d.). Quinoline-chalcone hybrids that induce cell cycle arrest and apoptosis.

- Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery.

- Anonymous. (n.d.). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds.

- Anonymous. (n.d.). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed.

- Anonymous. (n.d.). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules.

- Anonymous. (2025). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. Pharmaceuticals.

- Anonymous. (n.d.). New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay. PubMed.

- Anonymous. (2020).

- Anonymous. (n.d.). C-Met quinoline inhibitors: cabozantinib and foretinib (in boxes structure analogies are highlighted).

- Anonymous. (n.d.). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.

- Anonymous. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry.

- Anonymous. (2017). Novel coumarin- and quinolinone-based polycycles as cell division cycle 25-A and -C phosphatases inhibitors induce proliferation arrest and apoptosis in cancer cells. European Journal of Medicinal Chemistry.

- Anonymous. (n.d.). Antibacterial mechanism of action of quinolones at DNA gyrase as target...

- Anonymous. (2020).

- Anonymous. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines.

- Tanaka, M., Sato, K., Kimura, Y., Hayakawa, I., Osada, Y., & Nishino, T. (1991). Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy.

- Anonymous. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Journal of the Chinese Chemical Society.

- Anonymous. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.

- Anonymous. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues...

- Anonymous. (2017). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. RSC Advances.

- Anonymous. (n.d.).

- Anonymous. (2025). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids.

- Anonymous. (2017). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. RSC Advances.

- Hagras, M., Bayoumi, A., El-gamal, K., & Abulkhair, H. S. (2015). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.

- Anonymous. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry.

- Anonymous. (2023).

- Anonymous. (n.d.).

- Anonymous. (n.d.). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Pharmacological Research.

- Anonymous. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

- Anonymous. (n.d.). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry.

- Anonymous. (2025). Biological Activities of Quinoline Derivatives.

- Anonymous. (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Frontier in Medical and Health Research.

- Anonymous. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Brieflands.

- Anonymous. (2025).

- Anonymous. (n.d.). 4-Chloroquinoline. Chem-Impex.

- Anonymous. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

- Anonymous. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences.

- Anonymous. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI.

- Anonymous. (n.d.).

- Anonymous. (2025). ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. chemimpex.com [chemimpex.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | MDPI [mdpi.com]

- 17. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fmhr.net [fmhr.net]

- 21. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. benthamdirect.com [benthamdirect.com]

- 33. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 36. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. Novel coumarin- and quinolinone-based polycycles as cell division cycle 25-A and -C phosphatases inhibitors induce proliferation arrest and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to the Biological Activity of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Preamble: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus represents a cornerstone in the edifice of medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] This bicyclic heterocyclic system is not merely a synthetic curiosity but is found in numerous natural products and clinically approved drugs, underscoring its profound biological relevance.[3] Within this expansive chemical space, the 2-oxo-1,2-dihydroquinoline moiety has emerged as a particularly "privileged" scaffold, conferring upon its derivatives a diverse array of biological functions, including potent anticancer and antimicrobial properties. This guide delves into the specific biological potential of a promising, yet underexplored derivative: 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile . While direct and extensive research on this exact molecule is nascent, this document will synthesize available data on closely related analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its synthetic rationale, postulate its mechanisms of action based on established structure-activity relationships, and outline experimental protocols to facilitate further investigation into its therapeutic potential.

I. The Synthetic Blueprint: Crafting the Core Structure

The synthesis of this compound, while not explicitly detailed in a plethora of literature, can be strategically approached through established methodologies for quinoline and quinolone synthesis. The Gould-Jacobs reaction is a foundational method for constructing the 4-hydroxy-2-quinolone core, which serves as a key precursor.[1][4]

Conceptual Synthetic Workflow

Caption: Workflow for evaluating in vitro anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. In Vitro Antimicrobial Susceptibility Testing

Caption: Workflow for evaluating in vitro antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Structure-Activity Relationship (SAR): Decoding the Pharmacophore

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

-

4-Chloro Group: The presence of a halogen, particularly chlorine, at the 4-position of the quinoline ring is often associated with enhanced biological activity. It can act as a good leaving group for nucleophilic substitution, allowing for covalent modification of biological targets, or it can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

-

2-Oxo Group: The 2-oxo functionality is a key feature of many biologically active quinolones. It can participate in hydrogen bonding interactions with target proteins.

-

3-Carbonitrile Group: The cyano group is a versatile functional group that is isosteric to a carbonyl group and can act as a hydrogen bond acceptor. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule. In some contexts, the nitrile group has been shown to be crucial for potent biological activity. [5]

V. Concluding Remarks and Future Directions

While the existing literature provides a strong foundation for postulating the biological activities of this compound, dedicated research on this specific molecule is imperative to fully elucidate its therapeutic potential. The convergence of a privileged 2-oxo-quinoline scaffold with a reactive 4-chloro substituent and a versatile 3-carbonitrile moiety suggests a high probability of significant anticancer and antimicrobial properties.

Future research should focus on the efficient synthesis of this compound, followed by a comprehensive biological evaluation using the workflows outlined in this guide. Mechanistic studies to identify its precise molecular targets will be crucial for its further development as a potential therapeutic agent. The exploration of this and related derivatives could unveil novel drug candidates with improved efficacy and pharmacological profiles.

VI. References

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]

-

Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Brieflands. [Link]

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

-

This compound. ChemUniverse. [Link]

-

Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PubMed. [Link]

-

Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PMC - PubMed Central. [Link]

-

Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. [Link]

-

Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. PubMed. [Link]

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC - NIH. [Link]

-

Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. PMC - NIH. [Link]

-

Irreversible enzyme inhibitors. 189. Inhibition of some dehydrogenases by derivatives of 4-hydroxyquinoline-2- and -3-carboxylic acids. CoLab.

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

-

Discovery of 4-hydroxy-2-oxo-1,2-dihydroquinolines as potential inhibitors of Streptococcus pneumoniae, including drug-resistant strains. PubMed. [Link]

-

Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. PMC - NIH. [Link]

Sources

- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives: Synthesis, Reactivity, and Therapeutic Potential

This document provides an in-depth technical examination of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its derivatives, a class of compounds demonstrating significant versatility as both synthetic intermediates and biologically active agents. Tailored for researchers and drug development professionals, this guide moves beyond simple protocols to elucidate the underlying chemical principles, strategic considerations in synthesis, and the structure-activity relationships that drive their therapeutic applications.

Introduction: The Privileged 2-Quinolinone Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2] Within this family, the 2-oxo-1,2-dihydroquinoline (or 2-quinolinone) moiety represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[3][4] Its rigid, bicyclic structure provides a defined orientation for appended functional groups, making it an ideal platform for designing targeted therapeutics. The introduction of a cyano group at the C3 position and a reactive chloro group at the C4 position transforms this scaffold into an exceptionally versatile building block: This compound . This guide will explore the synthesis of this key intermediate and its subsequent elaboration into diverse derivatives with significant therapeutic promise.

Core Synthesis: Accessing the Key Intermediate

From an experimental standpoint, the most direct and widely adopted method for synthesizing the this compound core is via a Vilsmeier-Haack type reaction, followed by cyclization. The causality behind this choice lies in its efficiency and use of readily available starting materials.

Synthetic Pathway and Mechanistic Rationale

The synthesis typically begins with an appropriately substituted acetanilide. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both a formylating and chlorinating agent.[4]

The reaction proceeds through several key stages:

-

Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻.

-

Electrophilic Attack: The activated acetanilide attacks the Vilsmeier reagent, leading to formylation and subsequent chlorination.

-

Cyclization: The key intramolecular cyclization step forms the quinolinone ring.[4]

-

Nitrile Formation: The introduction of the cyano group is integral to this one-pot process.

This one-pot procedure is advantageous as it avoids the isolation of potentially unstable intermediates, thereby improving overall yield and operational simplicity.

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

This protocol provides a self-validating system for synthesizing a representative example of the core structure.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂), cool phosphorus oxychloride (POCl₃, 3.0 eq) to 0°C.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 5.0 eq) dropwise to the stirred POCl₃, maintaining the temperature below 10°C. The formation of the solid Vilsmeier reagent is highly exothermic and requires careful control.

-

Addition of Acetanilide: Once the addition is complete, add 4-methylacetanilide (1.0 eq) portion-wise to the reaction mixture.

-

Reaction: Heat the mixture to 90°C and stir for 20-25 hours.[4] Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The extended heating is necessary to drive the cyclization to completion.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes excess POCl₃ and precipitates the crude product.

-

Purification: Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure title compound.

Chemical Reactivity and Derivatization Strategies

The synthetic utility of this compound lies in its multiple reactive sites, which allow for systematic structural diversification.

Caption: Key derivatization pathways from the core scaffold.

Nucleophilic Aromatic Substitution at C4

The C4-chloro group is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups. This makes it an excellent electrophilic site for reaction with a wide range of nucleophiles.

-

With Amines: Reaction with primary or secondary amines readily yields 4-amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives. These reactions are often carried out in a polar solvent like ethanol or DMF, sometimes with a base to scavenge the HCl byproduct. This pathway is crucial for developing many anticancer and antimicrobial agents.[5]

-

With Alcohols/Phenols: Alkoxides or phenoxides react to form 4-alkoxy/aryloxy ethers. The choice of a strong base like sodium hydride (NaH) to deprotonate the alcohol is critical for driving the reaction forward.

-

With Thiols: Thiols react in the presence of a base to afford 4-thioether derivatives.

Modification at the N1 Position

The nitrogen atom of the quinolinone ring can be alkylated or arylated using an appropriate electrophile (e.g., alkyl halide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). This modification is often used to modulate lipophilicity and pharmacokinetic properties.

Transformations of the C3-Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into other key groups:

-

Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile to a primary carboxamide or further to a carboxylic acid.[6][7] These derivatives often exhibit different biological activities and solubility profiles compared to the parent nitrile.

-

Reduction: The nitrile can be reduced to a primary amine, providing another point for diversification.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of this scaffold have been extensively investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents.[8][9][10] The systematic derivatization allows for the exploration of structure-activity relationships (SAR), providing insights for rational drug design.

Anticancer Activity

Many derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11] The 2-quinolinone core acts as a stable anchor within the ATP-binding pocket of kinases, while substituents at the C4 and other positions interact with specific amino acid residues to confer potency and selectivity.

| Compound Class | Substitution at C4 | General Activity Trend | Potential Targets |

| 4-Anilino Derivatives | Substituted anilines | Potent activity; substitution on the aniline ring is critical for selectivity.[11] | c-Met, EGFR, HER-2[11][12] |

| 4-Phenoxy Derivatives | Substituted phenols | High activity, often against specific cancer cell lines like HT-29 and MKN-45.[11] | c-Met Kinase[11] |

| Fused Heterocycles | Triazoles, Pyrazoles | Often exhibit potent pro-apoptotic activity by arresting the cell cycle.[13][14] | Multiple pathways |

Table 1: Summary of SAR for Anticancer Activity.

Caption: A logical workflow for SAR-driven drug discovery.

Antimicrobial Activity

The quinolone core is famously associated with antibacterial agents (e.g., fluoroquinolones). While structurally distinct from classic fluoroquinolones, 2-quinolinone derivatives also exhibit significant antibacterial and antifungal properties.[5][10] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.

| Compound Class | Substitution at C4 | Observed Activity | Reference |

| 4-Amino Derivatives | Alkyl/aryl amines | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | [5] |

| 4-Sulfonamido Derivatives | Linked to sulfonyl moieties | Potent activity against various bacterial and fungal strains. | [5] |

| Fused Pyrano[3,2-c]quinolines | Derived from 4-hydroxy-2-quinolones | Excellent antibacterial and antifungal activities. | [15] |

Table 2: Summary of SAR for Antimicrobial Activity.

Future Perspectives

The this compound scaffold remains a highly valuable platform in modern drug discovery. Future research will likely focus on several key areas:

-

Development of Highly Selective Kinase Inhibitors: By fine-tuning the substituents at the C4 position, novel derivatives can be designed to target specific kinase isoforms, potentially leading to more effective and less toxic cancer therapies.

-

Combinatorial Chemistry and High-Throughput Screening: The straightforward and robust chemistry of the core scaffold makes it highly amenable to combinatorial synthesis, enabling the rapid generation of large libraries for high-throughput screening against new biological targets.

-

Antiviral and Anti-inflammatory Applications: The broad biological activity profile of quinoline derivatives suggests that these compounds may also hold promise as antiviral or anti-inflammatory agents, which remains a relatively underexplored area.[16][17]

References

- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025).

- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online.

- Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing.

- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). IJRSI.

- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. (n.d.). Biosynth.

- A Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal.

- Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Deriv

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.

- 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180.

- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). PMC - NIH.

- An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. (1996). Journal of Pharmacy and Pharmacology.

- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. (n.d.). PubChem.

- Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). JSciMed Central.

- IN SILICO PREDICTION AND MOLECULAR DOCKING STUDIES OF BIOLOGICAL ACTIVITY OF HYDROACRIDINE (QUINOLINE) DERIVATIVES. (2021). Ukrainian Chemistry Journal.

- Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). NIH.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.

- Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... (n.d.).

- Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). PMC - PubMed Central.

- Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)

- Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. (n.d.). PubMed.

- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.

- Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. (2025).

- Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.

Sources

- 1. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 2. chemrj.org [chemrj.org]

- 3. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]

- 4. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Abstract

This technical guide provides a detailed examination of the physical properties of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a member of the quinolinone class, its structural characteristics are pivotal for molecular interactions and subsequent biological activity. This document consolidates available data and presents predictive analyses based on analogous structures. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of known attributes but also robust, field-proven experimental protocols for the empirical determination of its physicochemical profile. The guide emphasizes the causal reasoning behind methodological choices, ensuring a deep, applicable understanding of the compound's characterization.

Introduction & Molecular Overview

The Quinolinone Scaffold: A Privileged Structure

The quinolin-2(1H)-one moiety is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, bicyclic structure, combined with opportunities for substitution, allows for the precise spatial orientation of functional groups, making it an ideal template for designing targeted therapeutic agents. The tautomeric relationship between the 2-quinolone and 2-hydroxyquinoline forms is a key chemical feature, with the 2-quinolone form being predominant in both solution and solid states.[1] The introduction of substituents, such as the chloro, oxo, and carbonitrile groups in the target molecule, critically modulates the electronic and steric properties, thereby influencing solubility, crystal packing, and interaction with biological targets.

Molecular Identity of this compound

To ensure clarity and precision, the fundamental molecular identifiers for the subject compound are outlined below.

-

IUPAC Name: this compound

-

Synonyms: 4-Chloro-3-cyano-1,2-dihydro-2-oxoquinoline[2]

-

Chemical Structure: (Placeholder for actual structure image)

Fundamental Physical Properties

A thorough understanding of the fundamental physical properties is the first step in the characterization of any novel compound, informing everything from reaction work-up and purification to formulation and storage.

Summary of Physical Data

The following table summarizes the known and predicted physical properties of the compound. It is important to note that while some data is available from chemical suppliers, comprehensive, peer-reviewed experimental values for properties like melting point and solubility are not widely published.

| Property | Value / Observation | Source / Method |

| Appearance | Light beige solid | [2] |

| Melting Point | Data not available. Expected to be >200 °C. | Prediction based on analogs[4] |

| Boiling Point | Not applicable; likely decomposes at high temperatures. | Standard for complex organic solids |

| Solubility | Data not available. | See Protocol 4.2 for determination |

Appearance and Solid-State Form

The compound is described as a light beige solid by commercial suppliers.[2] The color suggests the presence of chromophores within the conjugated quinolinone system. As with most crystalline organic solids, polymorphism can be a factor, potentially influencing properties like melting point and solubility. Therefore, the crystallization method should be consistently controlled and reported.

Thermal Properties

No empirical melting point for this compound is reported in the surveyed literature. However, based on structurally related compounds such as ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (m.p. 202-203 °C), a relatively high melting point is anticipated.[4] A high melting point typically indicates a stable crystal lattice with significant intermolecular forces, such as hydrogen bonding (via the N-H group) and dipole-dipole interactions.

Solubility Profile

Specific solubility data is not available. However, the structure provides clues for a qualitative prediction. The presence of the polar carbonitrile and amide (oxo) groups, along with the N-H hydrogen bond donor, suggests potential solubility in polar aprotic solvents like DMSO and DMF. The largely aromatic and chlorinated backbone would confer solubility in some chlorinated solvents like dichloromethane, while solubility in non-polar solvents (e.g., hexanes) is expected to be low. The compound 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is noted to be slightly soluble in DMSO and methanol, providing a reasonable starting point for screening.[5][6]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral features and the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 Principle and Application for Structural Elucidation NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this compound, NMR is essential to confirm the substitution pattern on the quinolinone ring.

3.1.2 Predicted Spectral Features While a published spectrum for the target molecule is unavailable, we can predict the key features based on its structure and data from similar quinolinones.[1]

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons (4H): Expected to appear in the δ 7.0-8.5 ppm range as a complex series of doublets and triplets, characteristic of the substituted benzene ring.

-

NH Proton (1H): A broad singlet is anticipated at δ > 11 ppm, typical for an amide proton in DMSO, which readily participates in hydrogen bonding with the solvent.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal is expected around δ 160-165 ppm.[1]

-

Nitrile Carbon (C≡N): A sharp signal around δ 115-120 ppm.

-

Aromatic Carbons: Multiple signals between δ 115-145 ppm. The carbon bearing the chlorine (C4) and the carbon adjacent to the nitrogen (C8a) will have distinct chemical shifts influenced by the heteroatoms.

-

3.1.3 Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solvating power for polar, heterocyclic compounds and its ability to reveal exchangeable protons like N-H.

-

Dissolution: Gently warm and vortex the sample until fully dissolved.

-

Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer. 2D NMR is crucial for unambiguous assignment of all proton and carbon signals.[1]

Infrared (IR) Spectroscopy

3.2.1 Identifying Functional Groups IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

3.2.2 Predicted IR Absorption Bands Based on the structure and data from a related chloro-substituted oxoquinoline, the following characteristic peaks are expected[1]:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3150-3250 | N-H Stretch | Amide (Lactam) |

| ~2220-2260 | C≡N Stretch | Nitrile |

| ~1660-1680 | C=O Stretch | Amide (Lactam) |

| ~1590-1610 | C=C Stretch | Aromatic Ring |

| ~740-780 | C-Cl Stretch | Aryl Chloride |

3.2.3 Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

3.3.1 Molecular Weight Verification and Isotopic Pattern Analysis Mass spectrometry is indispensable for confirming the molecular weight of a compound. For chlorinated molecules, it provides a definitive diagnostic tool due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

3.3.2 Predicted Mass Spectrum

-

Molecular Ion Peak: The spectrum should show a molecular ion cluster corresponding to [C₁₀H₅³⁵ClN₂O]⁺ at m/z ≈ 204 and an [M+2]⁺ peak for [C₁₀H₅³⁷ClN₂O]⁺ at m/z ≈ 206. The intensity ratio of the M to M+2 peak will be approximately 3:1, which is a classic signature for a molecule containing one chlorine atom.

-

Fragmentation: Key fragmentation pathways may include the loss of CO, Cl, or HCN, providing further structural information.

3.3.3 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Interpretation: Determine the exact mass of the molecular ion to four or more decimal places. Compare this experimental value to the calculated exact mass (204.0145 for C₁₀H₅³⁵ClN₂O) to confirm the elemental composition.

Experimental Methodologies and Workflows

This section provides detailed, standalone protocols for determining the fundamental physical properties discussed previously.

Protocol for Melting Point Determination

-

Sample Preparation: Ensure the sample is dry and finely powdered. Load a small amount into a capillary tube to a depth of 2-3 mm.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Perform a rapid initial scan to approximate the melting point.

-

For the precise measurement, set the ramp rate to 1-2 °C per minute starting from ~15 °C below the approximate melting point.

-

-

Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (< 2 °C) is indicative of high purity.

Protocol for Qualitative Solubility Assessment

-

Solvent Selection: Prepare vials containing 1 mL of a range of solvents, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, and hexanes.

-

Sample Addition: Add ~5 mg of the compound to each vial.

-

Observation at Room Temperature: Vortex each vial for 30 seconds and visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

-

Observation with Heating: Gently warm the vials containing undissolved solid to 50 °C and observe any change in solubility.

-

Reporting: Report the qualitative solubility in each solvent at both room temperature and with heating.

Workflow for Comprehensive Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete structural verification of a newly synthesized or acquired batch of this compound.

Caption: Logical workflow for the complete physicochemical characterization of the title compound.

Conclusion

This compound is a compound with significant potential, yet its fundamental physical properties are not extensively documented in public literature. This guide has synthesized the available information and, more critically, provided a predictive framework and detailed experimental protocols for its complete characterization. The predicted high melting point and solubility in polar aprotic solvents, combined with the distinct spectroscopic signatures from its chloro, nitrile, and quinolinone moieties, provide a clear roadmap for researchers. The execution of the described methodologies will fill the existing data gaps and enable the confident use of this compound in further research and development applications.

References

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. [Link]

-

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C10H6ClNO2 - PubChem. [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. [Link]

-

4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem. [Link]

-

4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2 - LookChem. [Link]

-

This compound - ChemUniverse. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

-